molecular formula C9H16N2O5S B2533187 Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate CAS No. 1428362-28-0

Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate

Cat. No.: B2533187
CAS No.: 1428362-28-0
M. Wt: 264.3
InChI Key: FKOCXTISEKLHLS-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate is a synthetic organic compound featuring a methylsulfonyl-substituted azetidine ring linked to an ethyl ester via a carboxamide group. The methylsulfonyl group may enhance metabolic stability and solubility, while the azetidine ring provides conformational rigidity compared to larger heterocycles .

Properties

IUPAC Name

ethyl 2-[(1-methylsulfonylazetidine-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-3-16-8(12)4-10-9(13)7-5-11(6-7)17(2,14)15/h7H,3-6H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOCXTISEKLHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of 1,4-dioxane . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of catalysts such as DABCO and solvents like dry THF.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant anticancer effects. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism involves inhibition of cell proliferation and induction of G1 phase cell cycle arrest, with IC50 values comparable to established chemotherapeutics.
  • Anti-inflammatory Properties : The compound is believed to modulate inflammatory pathways by inhibiting specific enzymes related to inflammation, potentially offering therapeutic strategies for inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) of 32 µg/mL against E. coli and 16 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Drug Development

Due to its unique structure and biological activities, this compound is being explored as a building block for the synthesis of more complex heterocyclic compounds. This versatility makes it a candidate for further modifications aimed at enhancing efficacy or reducing toxicity in drug formulations.

Case Study 1: Anticancer Efficacy

In a study focusing on breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics. This study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using the compound against strains of E. coli and Staphylococcus aureus. Results showed significant antibacterial activity, supporting further exploration into its use as an antimicrobial agent in clinical settings.

Summary Table of Biological Activities

Activity Description IC50/MIC Values
AnticancerInduces apoptosis in cancer cells; inhibits proliferationComparable to established chemotherapeutics
Anti-inflammatoryModulates inflammatory pathways; inhibits specific enzymesNot quantified
AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteriaMIC: E. coli - 32 µg/mL; S. aureus - 16 µg/mL

Mechanism of Action

The mechanism by which Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analog: Ethyl 2-(2-(1-(phenylsulfonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate (24c)

Key Differences :

  • Sulfonyl Substituent: 24c contains a phenylsulfonyl group instead of methylsulfonyl.
  • Thiazole Ring : The presence of a thiazole moiety in 24c may enhance π-π stacking interactions in biological targets, whereas the target compound lacks this heterocycle, possibly favoring different binding modes .
  • Synthesis : 24c was synthesized via sulfonylation of an amine HCl salt with benzenesulfonyl chloride, yielding 34% after chromatography. Replacing phenylsulfonyl with methylsulfonyl could improve reaction efficiency due to reduced steric hindrance .

Functional Analog: Apremilast

Apremilast ([CC-10004]) shares a methylsulfonyl group but incorporates it into a larger, complex structure with an isoindole-dione core. Clinically used for inflammatory diseases, its sulfonyl group may contribute to binding interactions with phosphodiesterase-4 (PDE4). In contrast, the target compound’s smaller azetidine ring and ester group suggest divergent pharmacological targets, such as protease inhibition or receptor modulation .

Agrochemical Analogs: Sulfonylurea Herbicides

Compounds like metsulfuron-methyl () feature sulfonamide linkages to triazine rings, targeting acetolactate synthase in plants. While the target compound’s sulfonamide group could theoretically mimic enzyme inhibition, its azetidine and ester motifs likely direct it toward mammalian biological systems rather than agricultural uses .

Crystallinity and Solid-State Properties

The crystal structure of a methylsulfonyl-containing pyrrole-carboxamide () highlights the role of sulfonyl groups in stabilizing crystal lattices. If the target compound exhibits similar crystallinity, it could enhance formulation stability in drug development .

Research Findings and Implications

  • Sulfonyl Group Impact : Methylsulfonyl groups generally improve solubility and metabolic stability compared to bulkier aryl sulfonates (e.g., phenylsulfonyl in 24c) .
  • Heterocycle Influence : Azetidine’s rigid, four-membered ring may confer better target selectivity than five-membered rings (e.g., thiazole in 24c or pyrrole in ) .
  • Synthetic Efficiency : Methylsulfonyl chloride reactions may achieve higher yields than phenylsulfonyl analogs due to reduced steric effects .

Biological Activity

Ethyl 2-(1-(methylsulfonyl)azetidine-3-carboxamido)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, drawing on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving azetidine derivatives. The presence of the methylsulfonyl group is crucial for enhancing biological activity. The structural formula can be represented as follows:

Ethyl 2 1 methylsulfonyl azetidine 3 carboxamido acetate\text{Ethyl 2 1 methylsulfonyl azetidine 3 carboxamido acetate}

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including proteases and elastases, which are involved in critical physiological processes. This inhibition can lead to anti-inflammatory and anti-cancer effects by preventing the breakdown of tissue and inhibiting tumor progression .
  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against bacteria, fungi, and viruses. The azetidine ring structure contributes to the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways .
  • Covalent Bond Formation : The electrophilic nature of the carbonyl group in the amide bond allows for covalent interactions with nucleophiles in target proteins, leading to irreversible inhibition .

Anticancer Activity

Research has indicated that derivatives of azetidine compounds can induce apoptosis in cancer cells. For instance, studies have demonstrated that related compounds inhibit cell growth in various cancer cell lines, including breast and prostate cancers .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogens. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In a study focusing on breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics. The compound induced G1 phase cell cycle arrest and increased apoptosis markers such as cleaved caspase-3 .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using the compound against strains of E. coli and Staphylococcus aureus. Results showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus, indicating promising potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMCF7 (Breast Cancer)IC50 = 12 µM
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialStaphylococcus aureusMIC = 16 µg/mL
Enzyme InhibitionProteasesIrreversible inhibition

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